Yaequinolone J1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

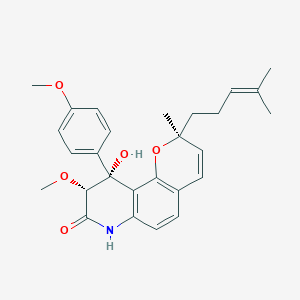

Yaequinolone J1 is an antibiotic compound produced by the Penicillium species. It is known for its insecticidal properties and has been the subject of various synthetic studies due to its complex structure and significant biological activity .

準備方法

The synthesis of Yaequinolone J1 has been achieved through several routes. One notable method involves a five-step synthesis that includes the aryne insertion into the σ-C–N-bond of an unsymmetric imide, followed by a diastereoselective aldol cyclization . This method adheres to the principles of atom, step, and redox economy, making it an efficient synthetic route. Another approach involves the organocatalytic tandem Knoevenagel-electrocyclization of citral and 2-bromoresorcinol .

化学反応の分析

Biosynthetic Insights

In vitro studies revealed enzymatic steps in Yaequinolone J1 biosynthesis :

-

Prenylation : PenG (prenyltransferase) adds a C10 prenyl chain to the quinolinone core.

-

Epoxidation : PenE (flavin monooxygenase) introduces an epoxide group, enabling tetrahydrofuran ring formation.

-

Shunt Products : Non-enzymatic cyclization of cationic intermediates yields yaequinolones J1/J2.

Table 3 : Enzymatic vs. Non-Enzymatic Pathways

| Pathway | Key Enzyme | Product | Yield (%) |

|---|---|---|---|

| Enzymatic (PenG/PenE) | PenE | Yaequinolone C | ~60 |

| Non-enzymatic | None | This compound/J2 | 20–30 |

Anti-Inflammatory Analogues

Recent modifications at the 4-aryl and N-position generated analogues with enhanced bioactivity :

-

Optimal Substituents :

-

3′-Br (5h): NO inhibition IC50 = 0.1 μM

-

4′-NO2 (6g): IL-6 reduction at 50 nM

-

Limitations :

-

Racemic mixtures required resolution via chiral HPLC.

-

Low solubility of nitro-substituted derivatives.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Five-Step Synthesis | High ideality (few steps) | Moderate diastereoselectivity |

| C–H Olefination | Divergent access to derivatives | Requires Pd catalysts |

| Enzymatic Synthesis | Biomimetic relevance | Low yields in vitro |

科学的研究の応用

Insecticidal Applications

Yaequinolone J1 has been primarily studied for its insecticidal properties. Research conducted by Uchida et al. demonstrated that this compound and its analogs possess significant insecticidal activity, making them candidates for developing new pest control agents. The compound's efficacy against various insect pests suggests its potential utility in agricultural applications, particularly in integrated pest management strategies .

Case Study: Toxicity Assessment

A study assessing the toxicity of this compound revealed that it effectively inhibits the growth of certain insect larvae, showcasing a promising alternative to conventional chemical pesticides. The study involved bioassays where various concentrations of this compound were tested against larvae of agricultural pests, yielding results that support its application in sustainable agriculture .

Anti-Inflammatory Applications

Recent studies have expanded the scope of this compound beyond insecticidal properties to include anti-inflammatory activities. Research published in 2023 highlighted the synthesis and evaluation of several enantiomers of this compound, demonstrating significant inhibition of nitric oxide production in RAW 264.7 cells at concentrations as low as 0.1 μM, outperforming traditional anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicated that specific modifications to the this compound structure enhance its anti-inflammatory properties. For instance, substituents such as 3'-Br and 4'-NO₂ on the phenyl ring were found to increase potency against inflammatory markers like IL-6 in LPS-stimulated cells . This highlights the potential for developing novel anti-inflammatory agents based on the Yaequinolone framework.

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including a concise five-step synthetic route that emphasizes strategic bond-forming reactions. This synthetic pathway allows for rapid access to enantiomerically pure forms of this compound and its derivatives, facilitating further research into their biological activities .

作用機序

The mechanism of action of Yaequinolone J1 involves its interaction with bacterial type II topoisomerases, gyrase, and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. This compound converts these enzymes into toxic agents that fragment the bacterial chromosome, leading to cell death . This mechanism is similar to other quinolone antibiotics, which also target bacterial DNA replication machinery .

類似化合物との比較

Yaequinolone J1 is part of the quinolone family, which includes other compounds like nalidixic acid, ciprofloxacin, and levofloxacin. Compared to these compounds, this compound is unique due to its insecticidal properties and its complex synthetic routes. While other quinolones are primarily used as antibiotics, this compound’s dual role as an antibiotic and insecticide sets it apart .

Similar Compounds

- Nalidixic acid

- Ciprofloxacin

- Levofloxacin

- Norfloxacin

- Pefloxacin

This compound’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.

特性

分子式 |

C27H31NO5 |

|---|---|

分子量 |

449.5 g/mol |

IUPAC名 |

(2S,9R,10R)-10-hydroxy-9-methoxy-10-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-enyl)-7,9-dihydropyrano[2,3-f]quinolin-8-one |

InChI |

InChI=1S/C27H31NO5/c1-17(2)7-6-15-26(3)16-14-18-8-13-21-22(23(18)33-26)27(30,24(32-5)25(29)28-21)19-9-11-20(31-4)12-10-19/h7-14,16,24,30H,6,15H2,1-5H3,(H,28,29)/t24-,26-,27+/m0/s1 |

InChIキー |

CPWPNTRWIIAFEG-DOEKTCAHSA-N |

異性体SMILES |

CC(=CCC[C@]1(C=CC2=C(O1)C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)C)C |

正規SMILES |

CC(=CCCC1(C=CC2=C(O1)C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)C)C |

同義語 |

yaequinolone J1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。